N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide
Overview
Description
N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a 4-chlorophenyl group, two chlorine atoms, and a fluorine atom attached to a nicotinamide core
Mechanism of Action
Target of Action
N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures, such as pyraclostrobin, are known to target certain pathogens like Botrytis cinerea and Alternaria alternata .
Mode of Action
Related compounds such as pyraclostrobin are known to act as quinone outside inhibitors (qoi), a type of fungicide used in agriculture .
Biochemical Pathways
Compounds with similar structures, such as paclobutrazol, are known to mediate their growth-regulating properties by altering the levels of important plant hormones including gibberellins (gas), abscisic acid (aba), and cytokinins (ck) .
Result of Action
Related compounds have shown diverse pharmacological effects, including antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline, 2,6-dichloro-5-fluoronicotinic acid, and appropriate coupling reagents.
Coupling Reaction: The 4-chloroaniline is reacted with 2,6-dichloro-5-fluoronicotinic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving automated systems for reaction monitoring and product purification.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the nicotinamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nicotinamide core.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Reagents like palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2,6-dichloronicotinamide: Similar structure but lacks the fluorine atom.
N-(4-Chlorophenyl)-5-fluoronicotinamide: Similar structure but lacks the two chlorine atoms.
N-(4-Chlorophenyl)-2,6-dichloropyridine: Similar structure but lacks the amide group.
Uniqueness
N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide is unique due to the combination of the 4-chlorophenyl group, two chlorine atoms, and a fluorine atom on the nicotinamide core. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
2,6-dichloro-N-(4-chlorophenyl)-5-fluoropyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3FN2O/c13-6-1-3-7(4-2-6)17-12(19)8-5-9(16)11(15)18-10(8)14/h1-5H,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJACDXTWGSRXKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(N=C2Cl)Cl)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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